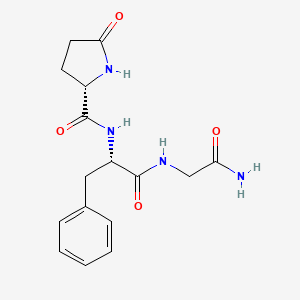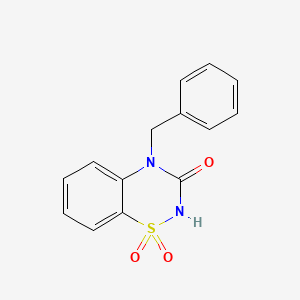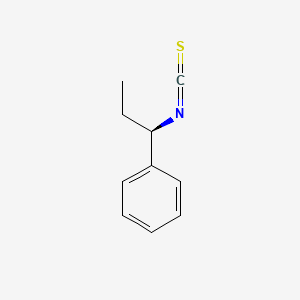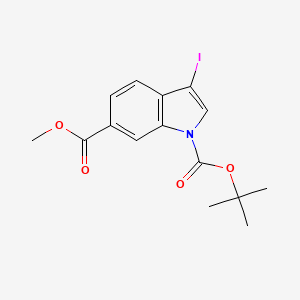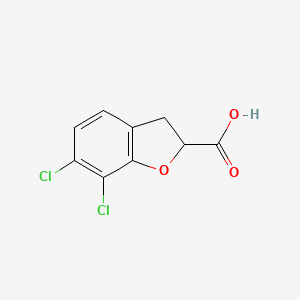
6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid
Übersicht
Beschreibung
6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid is a derivative of 2,3-dihydrobenzofuran . It has been studied for its diuretic and saluretic activities . The 6,7-dichloro-5-N,N-disubstituted sulfamoy1-2,3-dihydrobenzofuran-2-carboxylic acids having lower alkyl substituents showed the most potent diuretic and saluretic activities among the compounds synthesized .
Synthesis Analysis
The synthesis of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid involves various sulfamoyl groups at the 5-position . The 6,7-dichloro-5-N,N-disubstituted sulfamoy1-2,3-dihydrobenzofuran-2-carboxylic acids (9ab, ac, 13a and b) having lower alkyl substituents showed the most potent diuretic and saluretic activities among the compounds synthesized .Molecular Structure Analysis
The molecular structure of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid is C9H6Cl2O3 . It is a derivative of 2,3-dihydrobenzofuran .Chemical Reactions Analysis
The 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid has been tested for oral diuretic and saluretic activities in rats and mice . The intraperitoneal uricosuric activity was also tested by a clearance method using oxonate-treated rats .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid include a molecular formula of C9H6Cl2O3 and a molecular weight of 233.05 g/mol .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A significant application of derivatives of dihydrobenzofuran, such as 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid, is in enantioselective synthesis. For example, an enantioselective approach to synthesize a precursor of (+)-efaroxan, an α2 adrenoreceptor antagonist, uses a Baylis–Hillman adduct as a starting material. Such compounds have potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's, migraine, and type II diabetes (Silveira & Coelho, 2005).
Metal-Free Coupling Reactions
Another application is in metal-free coupling reactions, which are important for environmentally friendly and sustainable chemistry. The coupling of 2-vinylphenols and carboxylic acids to synthesize 3-acyloxy-2,3-dihydrobenzofurans is a notable example. This method uses simple precursors, high atom economy, and high functional group tolerance, demonstrating the versatility of dihydrobenzofuran derivatives in organic synthesis (Chen et al., 2015).
Antibacterial and Antifungal Applications
Compounds derived from dihydrobenzofuran carboxylic acid also show potential in antibacterial and antifungal applications. For instance, certain synthesized compounds exhibited good to moderate antibacterial activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli (Chavan & Pai, 2007).
Synthesis of Benzofuran and Dihydrobenzofuran Scaffolds
Dihydrobenzofuran and benzofuran scaffolds are key components in many biologically active compounds, including drugs. Efficient synthetic protocols for preparing libraries based on these scaffolds have been developed, highlighting the structural and functional versatility of these compounds in pharmaceutical research (Qin et al., 2017).
Zukünftige Richtungen
The future directions of research on 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid could involve further exploration of its diuretic and saluretic activities, as well as its potential as a uricosuric agent . Further studies could also investigate its safety profile and potential side effects.
Eigenschaften
IUPAC Name |
6,7-dichloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-2,6H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIUTQJATWHPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC(=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431198 | |
| Record name | 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid | |
CAS RN |
62717-17-3 | |
| Record name | 6,7-Dichloro-2,3-dihydro-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62717-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

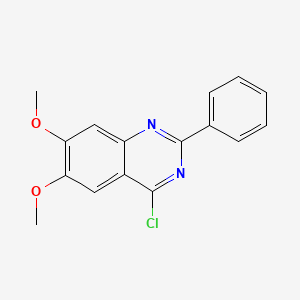
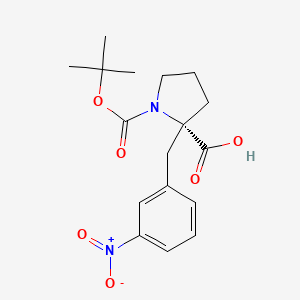
![(3aS,4S,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B1609594.png)
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)
![4-Isocyanato-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1609596.png)
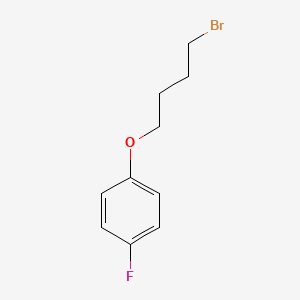
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1609599.png)
![1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-](/img/structure/B1609600.png)
